N-benzyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
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Properties
CAS No. |
892274-06-5 |
|---|---|
Molecular Formula |
C24H21N3O4 |
Molecular Weight |
415.449 |
IUPAC Name |
N-benzyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-19-10-7-17(8-11-19)15-27-23(29)20-12-9-18(13-21(20)26-24(27)30)22(28)25-14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,25,28)(H,26,30) |
InChI Key |
RTTMYVDDHUABPA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-benzyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound belongs to the quinazoline family and features a complex structure that includes:
- A benzyl group
- A methoxybenzyl substituent
- A dioxo functional group
Anticonvulsant Activity
Research indicates that compounds structurally similar to this compound exhibit anticonvulsant properties. For example, studies on related benzyl derivatives have demonstrated significant efficacy in seizure models. The ED50 values for some derivatives were comparable to established anticonvulsants like phenobarbital .
Antitumor Activity
Recent studies have suggested that derivatives of quinazoline possess antitumor effects. This compound may inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in tumor cells
- Inhibition of angiogenesis
In vitro studies are necessary to elucidate the specific pathways involved in its antitumor activity.
Anti-inflammatory Effects
Preliminary investigations have indicated that quinazoline derivatives can exhibit anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:
- The dioxo moiety contributes to the interaction with biological targets.
- The benzyl and methoxy groups may enhance lipophilicity and facilitate cellular uptake.
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of compounds related to N-benzyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. For instance, derivatives of quinazoline structures exhibit promising activity against various bacterial strains.
Case Study: Antibacterial Properties
In a study evaluating the antibacterial effects of quinazoline derivatives, several compounds showed significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that similar structural analogs could be effective against resistant strains of bacteria . The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 6.25 µg/mL, indicating their potential as future antimicrobial agents.
Anticancer Potential
The compound's structural features suggest potential anticancer activity, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cells.
Case Study: Anticancer Activity
Research on quinazoline derivatives has highlighted their ability to induce apoptosis in various cancer cell lines. For example, compounds with similar dioxo and tetrahydroquinazoline structures have been shown to inhibit cell proliferation in breast and lung cancer models . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor.
Case Study: Acetylcholinesterase Inhibition
Compounds derived from similar frameworks have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. Some derivatives exhibited IC50 values lower than clinically used drugs like rivastigmine, indicating a strong potential for treating neurodegenerative disorders .
Analgesic and Anti-inflammatory Properties
The compound's analogs have been studied for their analgesic and anti-inflammatory effects.
Case Study: Pain Management
In one study, certain quinazoline derivatives demonstrated significant analgesic properties superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compounds were tested in animal models and showed a marked increase in pain threshold and reduction of inflammation . This suggests that this compound could be developed into a novel class of analgesics.
Molecular Conformation Studies
Understanding the molecular conformation of this compound is crucial for elucidating its biological activity.
Insights from Structural Analysis
X-ray crystallography studies have provided insights into the three-dimensional structure of similar compounds. These studies reveal how molecular conformation affects biological activity and can guide the design of more potent derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this quinazoline derivative?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A representative route includes:
Core Formation : Cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions to form the tetrahydroquinazoline core.
Functionalization : Sequential alkylation or benzylation using reagents like benzyl bromide or 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) .
Carboxamide Introduction : Coupling with activated carboxylic acids using carbodiimide reagents (e.g., EDC/HOBt) .
-
Key Parameters : Reaction temperatures (60–120°C), solvent selection (DMF, dioxane), and catalyst use (e.g., ZnCl₂ for regioselectivity) .
Synthetic Step Reagents/Conditions Yield Range Core Formation H₂SO₄, reflux 45–60% Benzylation BnBr, K₂CO₃, DMF 70–85% Carboxamide Coupling EDC, HOBt, rt 65–75%
Q. Which spectroscopic techniques are optimal for characterizing its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the quinazoline core) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~450–460 g/mol) and fragmentation patterns .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (amide bond) .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorometric or colorimetric substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Anti-inflammatory Activity : COX-2 inhibition assay via ELISA .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions during benzylation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hrs to 30 mins) while maintaining yields >80% .
- Design of Experiments (DoE) : Use factorial design to evaluate interactions between temperature, catalyst loading, and solvent ratios .
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Bioavailability Analysis : Measure solubility (e.g., shake-flask method) and metabolic stability (liver microsome assay) to identify pharmacokinetic bottlenecks .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption .
- PK/PD Modeling : Corrogate in vivo efficacy with plasma concentration data to adjust dosing regimens .
Q. How to determine the mechanism of action against enzymatic targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzymes .
- X-ray Crystallography : Resolve co-crystal structures to identify binding pockets and key interactions (e.g., hydrogen bonds with the quinazoline core) .
- Molecular Dynamics Simulations : Predict binding stability and guide SAR modifications .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition potencies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
- Orthogonal Assays : Confirm activity via Western blot (phosphorylation inhibition) alongside enzymatic assays .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on IC₅₀) to contextualize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
